molecular formula C7H10N4S B8621982 N-(4-Aminophenyl)hydrazinecarbothioamide CAS No. 71058-36-1

N-(4-Aminophenyl)hydrazinecarbothioamide

Cat. No. B8621982
CAS RN: 71058-36-1
M. Wt: 182.25 g/mol
InChI Key: NZKKOLLLOHENAF-UHFFFAOYSA-N
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Patent
US08299285B2

Procedure details

As per general procedure (9) except with benzene-1,4-diamine (2.16 g, 20.00 mmol), CS2 (1.20 mL, 20.00 mmol), NaOH (0.80 g, 20.00 mmol), sodium chloroacetate (2.33 g, 20.00 mmol) and NH2NH2 (5.60 mL, 0.18 mol). The product was isolated as a cream solid (1.37 g, 38%). 1H NMR: δ 4.65 (2H, s, PhNH2); 4.95 (2H, s, NHNH2); 6.49 (2H, d, J 8.65, 3-ArH); 7.08 (2H, d, J 8.30, 2-ArH); 8.80 (1H, s, NH); 9.25 (1H, s, NHNH2).
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
2.33 g
Type
reactant
Reaction Step Four
Quantity
5.6 mL
Type
reactant
Reaction Step Five
Name
Yield
38%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1.[C:9](=[S:11])=S.[OH-].[Na+].ClCC([O-])=O.[Na+].[NH2:20][NH2:21]>>[NH2:7][C:4]1[CH:5]=[CH:6][C:1]([NH:8][C:9](=[S:11])[NH:20][NH2:21])=[CH:2][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2.33 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Five
Name
Quantity
5.6 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)NC(NN)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.